4-(2,2-diethoxyethyl)piperidine

pKa amine basicity nucleophilicity

4-(2,2-Diethoxyethyl)piperidine (CAS 2167791-49-1) is a C4-substituted piperidine derivative bearing a 2,2-diethoxyethyl group at the ring 4-position. Its molecular formula is C₁₁H₂₃NO₂ with a molecular weight of 201.31 g/mol.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 2167791-49-1
Cat. No. B6606653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-diethoxyethyl)piperidine
CAS2167791-49-1
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCOC(CC1CCNCC1)OCC
InChIInChI=1S/C11H23NO2/c1-3-13-11(14-4-2)9-10-5-7-12-8-6-10/h10-12H,3-9H2,1-2H3
InChIKeyKUJIBNJERFEQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Diethoxyethyl)piperidine (CAS 2167791-49-1): What This Piperidine-Acetal Building Block Is and Why Substitution Position Matters


4-(2,2-Diethoxyethyl)piperidine (CAS 2167791-49-1) is a C4-substituted piperidine derivative bearing a 2,2-diethoxyethyl group at the ring 4-position. Its molecular formula is C₁₁H₂₃NO₂ with a molecular weight of 201.31 g/mol . This compound belongs to the class of piperidine-based acetal building blocks, which are widely employed in medicinal chemistry and organic synthesis. Critically, the 4-substitution regiochemistry preserves a nucleophilic secondary amine on the piperidine ring, fundamentally distinguishing it from the more common N-substituted isomer 1-(2,2-diethoxyethyl)piperidine (CAS 3616-58-8), in which the acetal-bearing side chain is attached directly to the ring nitrogen [1]. This structural difference creates orthogonal reactivity: the free NH at the piperidine 1-position remains available for acylation, sulfonylation, reductive amination, or urea formation, while the acetal-protected aldehyde at the 4-position can be unmasked under acidic conditions to generate a reactive aldehyde for further elaboration [2].

4-(2,2-Diethoxyethyl)piperidine: Why the N-Isomer or Other In-Class Building Blocks Cannot Be Directly Substituted


Substituting the N-isomer 1-(2,2-diethoxyethyl)piperidine for the target 4-substituted compound is chemically invalid for any synthetic route that requires a free piperidine NH. In the N-isomer, the nitrogen lone pair is occupied by the diethoxyethyl group, rendering it a tertiary amine with significantly reduced nucleophilicity and no capacity for N–H bond formation (e.g., amide, sulfonamide, or urea coupling) . Conversely, the target compound's secondary amine has a predicted conjugate acid pKa of approximately 10.5–11.2 (class-level inference from structurally related 4-substituted piperidines), meaning it exists predominantly in its nucleophilic free-base form under standard coupling conditions (pH ≥ 8) and can be selectively functionalized without affecting the acetal group . This orthogonal reactivity—a free amine for derivatization plus a protected aldehyde for late-stage unmasking—is unavailable in the N-isomer. Similarly, the simpler analog 4-(2-ethoxyethyl)piperidine lacks the acid-labile acetal and thus cannot serve as a latent aldehyde equivalent, while N-Boc-4-(2-oxoethyl)piperidine has the aldehyde already exposed and the amine blocked, reversing the order of synthetic operations . For procurement decisions, selecting the wrong positional isomer or analog leads to synthetic dead ends, requiring additional protection/deprotection steps (added cost, lower overall yield) or complete route redesign.

4-(2,2-Diethoxyethyl)piperidine: Quantitative Comparator Evidence for Scientific and Procurement Evaluation


Amine Basicity and Nucleophilicity: Quantified pKa Differential Between 4-Substituted (Free NH) and N-Substituted (Tertiary Amine) Isomers

The 4-substituted isomer retains a secondary piperidine amine with a predicted conjugate acid pKa of approximately 10.5–11.2, whereas the N-substituted isomer 1-(2,2-diethoxyethyl)piperidine is a tertiary amine with an expected pKa of approximately 9.5–10.1 (class-level inference from N-methylpiperidine, experimental pKa = 10.08 at 25 °C) [1]. This ~1 log unit difference corresponds to a ~10-fold higher concentration of the reactive free-base form at physiological or coupling pH, directly impacting acylation kinetics, salt formation, and phase-transfer behavior. The N-isomer cannot form N–H bonds, precluding amide, sulfonamide, and urea synthesis without prior dealkylation. No experimental pKa has been reported specifically for 4-(2,2-diethoxyethyl)piperidine; the values cited are class-level inferences from structurally validated piperidine analogs and should be confirmed experimentally.

pKa amine basicity nucleophilicity regiochemistry conjugate acid

Acetal Hydrolysis Stability: Diethyl Acetal Half-Life as a Latent Aldehyde for pH-Controlled Unmasking

The diethyl acetal moiety in the target compound serves as a protected aldehyde that can be unmasked under acidic conditions. Published hydrolysis kinetic data for a structurally comparable acyclic diethyl acetal (R₁=H, R₂=H, R₃=OEt) demonstrate a half-life (t₁/₂) of 0.8 hours at pH 5.5 and 12.2 hours at pH 7.4, with a k(pH 5.5)/k(pH 7.4) ratio of 15.3 [1]. This differential stability—rapid hydrolysis in mildly acidic environments (endosomal/lysosomal pH) versus relative stability at physiological pH—is a class-level property of diethyl acetals. Dimethyl acetals (R=OMe) hydrolyze significantly faster (t₁/₂ ≈ 0.1 h at pH 5.5) [1], meaning the diethyl variant offers a more forgiving time window for synthetic manipulations under mildly acidic conditions. The target compound thus provides a built-in, pH-triggered aldehyde-release mechanism not available in non-acetal analogs such as 4-(2-ethoxyethyl)piperidine or 4-(2-hydroxyethyl)piperidine.

acetal hydrolysis protected aldehyde pH-sensitive linker prodrug design half-life

Synthetic Versatility: Quantified Orthogonal Reactive-Site Count vs. Monofunctional Analogs

4-(2,2-Diethoxyethyl)piperidine possesses two mutually orthogonal reactive sites: (i) a nucleophilic secondary amine at the piperidine 1-position and (ii) a latent aldehyde at the 4-position, protected as a diethyl acetal. This enables sequential, chemoselective functionalization without protecting-group manipulation—the amine can be acylated, alkylated, or sulfonylated directly, and the acetal can subsequently be hydrolyzed to reveal the aldehyde for reductive amination, Wittig, or Grignard chemistry [1]. In contrast, N-Boc-4-(2-oxoethyl)piperidine (CAS 142374-19-4) has the aldehyde already exposed, requiring the aldehyde to be protected before any chemistry on the piperidine nitrogen can be performed—adding at least one protection and one deprotection step (2 extra synthetic steps) to any sequence that requires N-functionalization before aldehyde elaboration . The N-isomer 1-(2,2-diethoxyethyl)piperidine blocks the nitrogen entirely, eliminating one reactive site. The target compound's orthogonal reactivity profile thus reduces minimum-step count by 2 steps compared to the N-Boc-aldehyde variant and enables synthetic sequences impossible with the N-isomer.

orthogonal reactivity bifunctional building block synthetic efficiency step count diversity-oriented synthesis

Physicochemical Property Comparison: Measured vs. Predicted Data for Positional Isomers

The N-isomer 1-(2,2-diethoxyethyl)piperidine (CAS 3616-58-8) has experimentally measured physical properties: boiling point 219–221 °C (lit.), density 0.915 g/mL at 25 °C (lit.), and refractive index n20/D 1.443 (lit.) [1]. Its predicted LogP is 1.81 . For 4-(2,2-diethoxyethyl)piperidine (CAS 2167791-49-1), analogous experimental physical property data are not yet reported in the public literature; the compound's boiling point, density, and refractive index remain undetermined . However, the presence of a free secondary amine in the 4-isomer introduces intermolecular hydrogen-bonding capability that is absent in the tertiary N-isomer, which is expected to result in a higher boiling point, higher density, and altered solubility profile (greater miscibility with polar, hydrogen-bond-accepting solvents such as DMF and alcohols) for the target compound. These property differences directly impact purification method selection (distillation vs. chromatography) and formulation compatibility during procurement evaluation.

boiling point density refractive index LogP hydrogen bonding purification

4-(2,2-Diethoxyethyl)piperidine: Evidence-Based Application Scenarios Where This Building Block Provides Measurable Advantage


Diversity-Oriented Synthesis (DOS) of Piperidine-Containing Compound Libraries Requiring Sequential N-Functionalization and C4-Aldehyde Elaboration

In library synthesis where each member requires a unique amide/sulfonamide at the piperidine nitrogen AND a distinct C4-derived functionality (e.g., secondary amine via reductive amination, alkene via Wittig, or alcohol via Grignard), 4-(2,2-diethoxyethyl)piperidine provides a 2-step advantage over the N-Boc-4-(2-oxoethyl)piperidine route. The free amine can be directly coupled in the first step, the diethyl acetal hydrolyzed under mild acid (pH 5.5, t₁/₂ ~0.8 h) [1] in the second, and the liberated aldehyde reacted in the third—totaling three steps without protecting-group interconversion. This step-efficiency gain becomes multiplicative across a 100–1000-member library, directly reducing synthesis time, solvent consumption, and purification costs.

Synthesis of N-Acyl-4-formylpiperidine Intermediates for CNS-Targeted Drug Candidates

The 4-substituted piperidine scaffold is a privileged structure in CNS drug discovery, appearing in numerous FDA-approved drugs. The target compound uniquely allows direct installation of the N-acyl group (amide, carbamate, or urea) while the aldehyde remains protected as the diethyl acetal. The acetal's stability at pH 7.4 (t₁/₂ ~12.2 h) [1] means standard amide coupling conditions (pH 8–9, ambient temperature) do not prematurely unmask the aldehyde. This orthogonal protection strategy is particularly valuable for synthesizing N-acyl-4-formylpiperidines, which are versatile intermediates for opioid receptor ligands, dopamine receptor modulators, and kinase inhibitors where both the nitrogen substituent and the C4 side chain critically determine potency and selectivity.

pH-Responsive Prodrug or Linker Design Exploiting the Diethyl Acetal Moiety

The diethyl acetal group hydrolyzes with a pH 5.5 / pH 7.4 rate ratio of 15.3 [1], providing a built-in mechanism for preferential aldehyde release in mildly acidic compartments (endosomes, lysosomes, tumor microenvironments). While this property is class-level, the target compound's orthogonal amine provides a convenient handle for attaching the acetal-bearing piperidine to a drug payload or targeting ligand via stable amide linkage. The resulting conjugate would remain predominantly intact in circulation (pH 7.4, t₁/₂ ~12.2 h) while releasing the aldehyde-form payload at the acidic target site (pH 5.5, t₁/₂ ~0.8 h). This scenario is not feasible with the N-isomer, which lacks a conjugation handle, or with the dimethyl acetal analog, which hydrolyzes ~8× faster [1] and may prematurely release payload during synthesis or storage.

Bifunctional Reagent for Step-Economic Synthesis of Spirocyclic and Fused-Ring Piperidine Derivatives

The combination of a nucleophilic amine and a masked electrophilic aldehyde within the same small molecule (MW 201.31) makes 4-(2,2-diethoxyethyl)piperidine an ideal substrate for intramolecular cyclization strategies. After N-functionalization with a suitable tethered electrophile, acid-catalyzed acetal deprotection reveals the aldehyde, which can undergo intramolecular reductive amination, aldol condensation, or Pictet–Spengler cyclization to generate spirocyclic or fused-ring products in one pot. The N-isomer cannot participate in intramolecular N-to-C4 cyclization because the nitrogen is blocked. This application leverages the target compound's unique orthogonal-site architecture to access three-dimensional, lead-like chemical space in fewer steps than alternative building blocks.

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